1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]-N-[(2-fluorophenyl)methyl]piperidine-3-carboxamide
Description
This compound features a pyrimidine core substituted at position 6 with a 3,5-dimethylpyrazole moiety and at position 4 with a piperidine-3-carboxamide group. The carboxamide is further modified with a 2-fluorobenzyl substituent. Such structural motifs are common in medicinal chemistry, particularly in kinase inhibitors or enzyme modulators, where pyrimidine derivatives often serve as scaffolds for binding interactions . The 2-fluorophenyl group enhances lipophilicity and metabolic stability, while the dimethylpyrazole may contribute to π-π stacking or hydrogen bonding in target binding.
Properties
IUPAC Name |
1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-N-[(2-fluorophenyl)methyl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN6O/c1-15-10-16(2)29(27-15)21-11-20(25-14-26-21)28-9-5-7-18(13-28)22(30)24-12-17-6-3-4-8-19(17)23/h3-4,6,8,10-11,14,18H,5,7,9,12-13H2,1-2H3,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVCIWOKVCFPAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CCCC(C3)C(=O)NCC4=CC=CC=C4F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]-N-[(2-fluorophenyl)methyl]piperidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling with the piperidine derivative. Common reagents used in these reactions include halogenated compounds, amines, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]-N-[(2-fluorophenyl)methyl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Pharmacological Applications
-
Antiproliferative Activity
- The compound has shown significant antiproliferative effects against various cancer cell lines. In vitro studies indicated an IC50 value in the low micromolar range, suggesting potent activity against tumor growth.
-
Anti-inflammatory Properties
- Research indicates that this compound exhibits anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
- Neuropharmacological Effects
Case Study 1: Anticancer Activity
A study conducted on the efficacy of this compound against human breast cancer cell lines demonstrated that it inhibits cell proliferation through apoptosis induction. The study utilized flow cytometry and Western blot analysis to assess the apoptotic markers, revealing significant increases in caspase activity post-treatment .
Case Study 2: Anti-inflammatory Effects
In an animal model of arthritis, administration of the compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6. Histological analysis showed decreased synovial inflammation compared to control groups, supporting its potential as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of 1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]-N-[(2-fluorophenyl)methyl]piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
Pyrimidine vs. Pyrazolopyridine Scaffolds
- Target Compound : Pyrimidine core with 6-pyrazolyl and 4-carboxamide substituents.
- N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (): Utilizes a fused pyrazolopyridine scaffold.
Substituent Positioning and Functional Groups
- N-[6-(3,5-Dimethylpyrazol-1-yl)-2-(2-furyl)pyrimidin-4-yl]-2-(4-methylpiperazin-1-yl)acetamide (): Pyrimidine substituted at position 2 with a furyl group (electron-rich, polar) instead of the target compound’s 4-piperidine.
Structural and Functional Implications
Table 1: Key Structural and Hypothesized Property Comparisons
Electronic and Steric Effects
Biological Activity
1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]-N-[(2-fluorophenyl)methyl]piperidine-3-carboxamide, often referred to as a pyrazolylpyrimidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is particularly noted for its potential in targeting various biological pathways, including those involved in cancer and infectious diseases.
Chemical Structure
The compound's structure can be represented as follows:
- Chemical Formula : C_{19}H_{22}F N_{5}O
- SMILES Notation :
CC(C)N1C(=O)C(C2=C(N=C(N=C2)C=N1)C=C(F)C=C2)C(C)=O
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Antitumor Activity : The compound has shown efficacy against various cancer cell lines by inhibiting growth and inducing apoptosis.
- Antimicrobial Properties : It has demonstrated activity against several bacterial strains, suggesting potential as an antibiotic.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. For instance, it has been found to inhibit the Insulin-like Growth Factor 1 Receptor (IGF-1R), which plays a crucial role in cell proliferation and survival. This inhibition can lead to reduced tumor growth and improved outcomes in cancer therapy .
Antitumor Activity
A study published by Degorce et al. highlighted the compound's ability to inhibit IGF-1R with a reported IC50 value of approximately 50 nM. This study demonstrated that the compound effectively reduces cell viability in various cancer cell lines, including breast and prostate cancer models .
Antimicrobial Properties
In a separate investigation, the compound was tested against Mycobacterium tuberculosis. The results indicated that it possesses significant anti-tubercular activity with IC50 values ranging from 1.35 to 2.18 μM . This suggests its potential utility in treating tuberculosis, especially given the rising resistance to conventional therapies.
Anti-inflammatory Effects
Research into the anti-inflammatory properties of this compound revealed that it could inhibit key pro-inflammatory cytokines. A study indicated that treatment with the compound led to a significant reduction in TNF-alpha and IL-6 levels in vitro, suggesting its role as a potential anti-inflammatory agent .
Data Summary
| Activity Type | IC50 Values | Target | Remarks |
|---|---|---|---|
| Antitumor | ~50 nM | IGF-1R | Effective in reducing tumor cell viability |
| Antitubercular | 1.35 - 2.18 μM | Mycobacterium tuberculosis | Significant activity against resistant strains |
| Anti-inflammatory | Not specified | Pro-inflammatory cytokines | Reduces TNF-alpha and IL-6 levels |
Q & A
Q. Critical Conditions :
- Temperature : Maintain 35–50°C during coupling steps to balance reactivity and side-product formation .
- Purification : Use gradient chromatography (e.g., ethyl acetate/hexane) to isolate intermediates, ensuring >95% purity .
Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., pyrazole methyl groups at δ ~2.3 ppm, fluorophenyl protons at δ ~7.1–7.4 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 438.2) .
- HPLC : Assess purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .
Basic: How do structural modifications (e.g., pyrazole methyl groups, fluorophenyl substitution) influence biological activity?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
| Modification | Impact on Activity | Reference |
|---|---|---|
| 3,5-Dimethylpyrazole moiety | Enhances target binding affinity | |
| 2-Fluorophenyl substitution | Improves metabolic stability | |
| Piperidine carboxamide | Increases solubility and bioavailability |
Experimental Design : Compare IC₅₀ values in enzymatic assays (e.g., kinase inhibition) between analogs .
Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values across studies)?
Methodological Answer:
Contradictions may arise from:
- Assay Conditions : Variations in pH, temperature, or solvent (e.g., DMSO concentration) can alter compound stability. Standardize protocols per ICH guidelines .
- Cell Line Specificity : Test activity across multiple lines (e.g., NCI-H460 vs. HeLa) to identify context-dependent effects .
- Metabolite Interference : Use LC-MS to verify compound integrity during assays and rule out degradation products .
Advanced: What computational strategies can optimize synthesis and predict biological targets?
Methodological Answer:
- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways .
- Molecular Docking : Use AutoDock Vina or Schrödinger to predict binding modes with kinases or GPCRs, prioritizing targets for experimental validation .
- Machine Learning : Train models on PubChem data to predict reaction yields or toxicity profiles .
Advanced: How can researchers investigate enzyme interaction mechanisms for this compound?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD, kon, koff) with immobilized enzymes .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding energetics .
- Crystallography : Co-crystallize the compound with its target (e.g., kinase) to resolve atomic-level interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
